molecular formula C14H14O2S B15227446 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde CAS No. 869950-32-3

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde

Cat. No.: B15227446
CAS No.: 869950-32-3
M. Wt: 246.33 g/mol
InChI Key: CHPGMLNZTRNDHL-UHFFFAOYSA-N
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Description

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 2,5-dimethylphenol with thiophene-2-carbaldehyde under specific reaction conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A simpler analog with similar reactivity but lacking the dimethylphenoxy group.

    2,5-Dimethylthiophene: Another related compound with different substitution patterns on the thiophene ring.

Uniqueness

4-((2,5-Dimethylphenoxy)methyl)thiophene-2-carbaldehyde is unique due to the presence of both the dimethylphenoxy group and the thiophene ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to simpler thiophene derivatives .

Properties

CAS No.

869950-32-3

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

4-[(2,5-dimethylphenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C14H14O2S/c1-10-3-4-11(2)14(5-10)16-8-12-6-13(7-15)17-9-12/h3-7,9H,8H2,1-2H3

InChI Key

CHPGMLNZTRNDHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CSC(=C2)C=O

Origin of Product

United States

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